molecular formula C4H9NO2 B12426271 4-amino(1,2,3,4-13C4)butanoic acid

4-amino(1,2,3,4-13C4)butanoic acid

Cat. No.: B12426271
M. Wt: 107.091 g/mol
InChI Key: BTCSSZJGUNDROE-JCDJMFQYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino(1,2,3,4-13C4)butanoic acid typically involves the incorporation of carbon-13 isotopes into the butanoic acid backbone. One common method is the chemical synthesis starting from labeled precursors such as 13C-labeled acetic acid or 13C-labeled malonic acid. The process involves multiple steps, including the formation of intermediates like 13C-labeled succinic acid, followed by amination to introduce the amino group .

Industrial Production Methods

Industrial production of this compound often employs microbial fermentation techniques using genetically modified microorganisms that can incorporate carbon-13 into their metabolic products. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Scientific Research Applications

4-amino(1,2,3,4-13C4)butanoic acid is widely used in scientific research due to its labeled carbon atoms, which allow for detailed studies of metabolic pathways and mechanisms. Some key applications include:

Mechanism of Action

The mechanism of action of 4-amino(1,2,3,4-13C4)butanoic acid involves its role as an inhibitory neurotransmitter in the central nervous system. It binds to GABA receptors, leading to the opening of chloride channels and hyperpolarization of neurons, thereby reducing neuronal excitability. This mechanism is crucial for maintaining the balance between excitation and inhibition in the brain .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-amino(1,2,3,4-13C4)butanoic acid include:

Uniqueness

The uniqueness of this compound lies in its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it an invaluable tool in research settings where understanding the detailed mechanisms of GABA metabolism is essential .

Properties

Molecular Formula

C4H9NO2

Molecular Weight

107.091 g/mol

IUPAC Name

4-amino(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i1+1,2+1,3+1,4+1

InChI Key

BTCSSZJGUNDROE-JCDJMFQYSA-N

Isomeric SMILES

[13CH2]([13CH2][13C](=O)O)[13CH2]N

Canonical SMILES

C(CC(=O)O)CN

Origin of Product

United States

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